molecular formula C12H16N2O7 B2552482 4,5-Dimethoxy-2-nitrobenzyl-L-serine

4,5-Dimethoxy-2-nitrobenzyl-L-serine

Cat. No.: B2552482
M. Wt: 300.26 g/mol
InChI Key: HYSPNOMZFGNKBR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMNB-caged-Serine: is a photocaged amino acid where the serine residue is protected by a photolabile group, specifically the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. This compound is used to control the activity of serine in biological systems through light activation. Upon exposure to light, the DMNB group is removed, releasing the active serine residue. This allows for precise spatial and temporal control over biochemical processes, making it a valuable tool in various scientific research applications .

Mechanism of Action

Target of Action

DMNB-caged-Serine, also known as (S)-2-Amino-3-((4,5-dimethoxy-2-nitrobenzyl)oxy)propanoic acid or 4,5-Dimethoxy-2-nitrobenzyl-L-serine, is primarily targeted at proteins in cells . It is incorporated into proteins of S.cerevisiae when introduced into the growth medium at millimolar concentrations .

Mode of Action

DMNB-caged-Serine is a photocaged amino acid . The compound is photoactivated to release serine by visible blue light (405 nm) in cells . This interaction with its targets results in the control of protein phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by DMNB-caged-Serine is protein phosphorylation . By releasing serine upon photoactivation, DMNB-caged-Serine can control the phosphorylation of proteins . This can have downstream effects on various cellular processes that are regulated by protein phosphorylation.

Pharmacokinetics

It is known that the compound is soluble to 10 mm in dmso with gentle warming . This solubility can impact the bioavailability of DMNB-caged-Serine in biological systems.

Result of Action

The molecular and cellular effects of DMNB-caged-Serine’s action primarily involve the control of protein phosphorylation . By releasing serine upon photoactivation, DMNB-caged-Serine can influence the phosphorylation state of proteins, thereby affecting their function .

Action Environment

The action, efficacy, and stability of DMNB-caged-Serine can be influenced by environmental factors such as light and temperature. For instance, the compound is photoactivated by visible blue light (405 nm) to release serine . Additionally, its solubility can be enhanced with gentle warming in DMSO .

Biochemical Analysis

Biochemical Properties

DMNB-caged-Serine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is photoactivated to release serine by visible blue light (405 nm) in cells . This serine is then incorporated into S.cerevisiae proteins when introduced into the growth medium at millimolar concentrations .

Cellular Effects

DMNB-caged-Serine has notable effects on various types of cells and cellular processes. It influences cell function by controlling protein phosphorylation . The compound’s photoactivation and subsequent release of serine can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of DMNB-caged-Serine involves its photoactivation by visible blue light (405 nm), which releases serine . This serine can then interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

Given its role in controlling protein phosphorylation, varying dosages could potentially lead to different effects on cellular processes .

Metabolic Pathways

DMNB-caged-Serine is involved in various metabolic pathways due to its role as a photocaged amino acid . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its role as a photocaged amino acid, it could potentially interact with various transporters or binding proteins .

Subcellular Localization

Given its role as a photocaged amino acid, it could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DMNB-caged-Serine typically involves the protection of the hydroxyl group of serine with the DMNB group. This can be achieved through a series of chemical reactions:

Industrial Production Methods: While specific industrial production methods for DMNB-caged-Serine are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2S)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSPNOMZFGNKBR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.